1-methyl-3-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one - 2034500-66-6

1-methyl-3-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one

Catalog Number: EVT-3039212
CAS Number: 2034500-66-6
Molecular Formula: C20H19N3O3
Molecular Weight: 349.39
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2'S,3'R,4'R)-3'-(3A,7A-DIHYDRO-1H-INDOLE-3-CARBONYL)- 5-FLUORO-1'-METHYL-2-OXO-4'-(PYRIDIN-3-YL)SPIRO[INDOLINE-3,2'-PYRROLIDINE]-3'- CARBONITRILE

    Compound Description: (2'S,3'R,4'R)-3'-(3a,7a-dihydro-1H-indole-3-carbonyl)-5-fluoro-1'-methyl-2-oxo-4'-(pyridin-3-yl)spiro[indoline-3,2'-pyrrolidine]-3'-carbonitrile is a molecule containing a spiro[indoline-3,2'-pyrrolidine] core. [] The asymmetric unit comprises two molecules with subtle conformational differences and varying intermolecular interactions in solid state. [] The molecule exhibits a specific dihedral angle between its benzene and dioxolane rings, and forms dimers and stacks through hydrogen bonds and π-stacking interactions. []

4-Hdroxy-1-methyl-3- [(2-oxo-2H-chromen-3-yl)carbonyl]quinolin-2(1H)-one

    Compound Description: 4-Hdroxy-1-methyl-3- [(2-oxo-2H-chromen-3-yl)carbonyl]quinolin-2(1H)-one is an asymmetric diheterocyclic ketone. [] This compound serves as a versatile precursor for synthesizing diverse polynuclear heterocyclic compounds with potential biological activities. [] Its reactivity stems from the presence of electrophilic centers susceptible to nucleophilic attack, enabling the construction of complex molecular architectures. []

3′-(1-benzyl-5-methyl-1H\n-1,2,3-triazole-4-carbonyl)-1′-methyl-4′-phenyl-2H\n-spiro[acenaphthylene-1,2′-pyrrolidine]-2-one (BTANP)

    Compound Description: 3′-(1-benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl)-1′-methyl-4′-phenyl-2H-spiro[acenaphthylene-1,2′-pyrrolidine]-2-one (BTANP) is a new compound synthesized and characterized using various spectroscopic techniques including single crystal X-ray diffraction (SCXRD), NMR, FT-IR/Raman, UV-Vis, and fluorescence studies. [] BTANP demonstrated antimicrobial activity against various bacterial and fungal strains. [] Molecular docking studies indicated potential interactions with topoisomerase II gyrase and human lanosterol 14 alpha-demethylase enzymes. []

4-Hydroxy-3-(1′-methyl-2-oxo-4′-phenylspiro[indoline-3,2′-pyrrolidine]-3′-ylcarbonyl)quinolin-2(1H)-one

    Compound Description: 4-Hydroxy-3-(1′-methyl-2-oxo-4′-phenylspiro[indoline-3,2′-pyrrolidine]-3′-ylcarbonyl)quinolin-2(1H)-one contains a quinoline ring system and an indole ring system with a dihedral angle of 29.30 (5)° between them. [] The pyrrolidine ring exhibits a twist conformation. [] Intramolecular hydrogen bonding is observed, contributing to its structural stability. [] The compound forms centrosymmetric dimers through intermolecular hydrogen bonding involving N—H⋯O interactions. []

1-Benzyl-3′-[(1H-indol-3-yl)carbon­yl]-1′-methyl-2-oxo-4′-(pyridin-3-yl)spiro­[indoline-3,2′-pyrrolidine]-3′-carbo­nitrile

    Compound Description: 1-Benzyl-3′-[(1H-indol-3-yl)carbon­yl]-1′-methyl-2-oxo-4′-(pyridin-3-yl)spiro­[indoline-3,2′-pyrrolidine]-3′-carbo­nitrile features a central pyrrolidine ring in an envelope conformation, with the N atom acting as the flap. [] Two indoline rings are inclined to this central pyrrolidine ring. [] Intermolecular interactions, such as N—H⋯N and C—H⋯N hydrogen bonds, contribute to the formation of sheets within the crystal structure. []

3′-(1H-indole-3-carbonyl)-1′-methyl-2-oxo-4′-(4-oxo-4H-chromen-3-yl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile

    Compound Description: 3′-(1H-indole-3-carbonyl)-1′-methyl-2-oxo-4′-(4-oxo-4H-chromen-3-yl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile contains a pyrrolidine ring with a twist conformation and two nearly planar ring systems - indolin-2-one and 1H-indole. [] These ring systems exhibit specific inclinations with respect to each other. [] The molecule also features a chromene ring system that forms a three-dimensional structure through hydrogen bonding. []

Cpd27 (6-(but-3-en-1-yl)-4-(1-methyl-6-(morpholine-4-carbonyl)-1H-benzo[d]imidazol-4-yl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one)

    Compound Description: Cpd27, also known as GNE-371, is a potent and selective inhibitor of the bromodomain of human transcription-initiation-factor TFIID subunit 1 (TAF1(2)). [] It exhibits an IC50 of 10 nM for TAF1(2) binding. [] Cpd27 demonstrates excellent selectivity against other bromodomain-family members. [] Cellular assays confirm its activity and synergistic effects with BET inhibitor JQ1 suggest its potential in antiproliferative strategies. []

4‐[3‐cyano‐3‐(1‐methylcyclopropyl)‐2‐oxopyrrolidin‐1‐yl]‐N‐{[3‐fluoro‐5‐(1‐methyl‐1H‐pyrazol‐4‐yl)phenyl]methyl}‐6‐methylpyridine‐2‐carboxamide

    Compound Description: This compound, a pyridine-pyrrolidinone derivative, is recognized for its potent antimalarial activity. [] This activity is attributed to its potential inhibition of prolyl-tRNA synthetase, a promising target for developing new antimalarial drugs. [] The compound exists as two enantiomers, each displaying different levels of antimalarial bioactivity. []

4-Hydroxy-3-(1-hydroxy-2-(substituted amino)ethyl)-1-phenyl/methylquinolin-2(1 H )-one

    Compound Description: This series of compounds, 4-hydroxy-3-(1-hydroxy-2-(substituted amino)ethyl)-1-phenyl/methylquinolin-2(1H)-one, are synthesized and investigated for their in vitro anticancer activity. [] The synthesis involves the reduction of a carbonyl group to a hydroxyl group using sodium borohydride and the substitution of a bromine atom with various primary amines. [] The presence of a phenyl or methyl group at C1 and the length and type of the amine substituent at C3 influence their cytotoxic activity. []

1′-(1,3-Diphenyl-1H-pyrazol-4-yl)-1′′-methyl-2′,3′,5′,6′,7′,7a’-octahydro-1′H-dispiro[1-benzopyran-3,2′-pyrrolizine-3′,3′′-indoline]-2′′,4-dione

    Compound Description: This compound features two pyrrolidine rings within its structure, one adopting an envelope conformation and the other a twisted conformation. [] A pyrrolizine ring is also present, exhibiting specific dihedral angles with both chromene and indole rings. [] The crystal structure reveals non-classical C—H⋯O interactions contributing to the molecule's intermolecular packing. []

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives

    Compound Description: This series of compounds focuses on N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives synthesized through a multistep process involving Grignard reaction, bromination, cyclization, and amidation. [] These compounds were designed and evaluated for their antibacterial activity. []

6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one

    Compound Description: 6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is a planar molecule, as confirmed by its crystal structure. [] Hydrogen bonding interactions, specifically involving the amino group as a hydrogen-bond donor and the carbonyl group as an acceptor, contribute to the formation of hydrogen-bonded dimers in its crystal lattice. []

Quinoline and 2(1H)-pyridones, Benzofuro[3,2-c]pyridin-1(2H)-ones, 2,5-dihydro-1H-pyrido[4,3-b]indol-1-ones

    Compound Description: This group encompasses diverse heterocyclic compounds synthesized through a common strategy involving the thermolysis of enyne-isocyanates. [] The reaction proceeds via cycloaromatization, generating reactive intermediates like O,4-didehydro-2-hydroxyquinolines and O,4-didehydro-2-hydroxypyridines. [] These intermediates are subsequently trapped as biradicals or zwitterions, depending on the substituent at the alkynyl terminus, leading to the formation of the aforementioned heterocycles. []

1-ethyl-2-methyl-4-oxo-1,4-dihydro-pyridin-3-yloxyethanoic acid and 3-(1,2-diethyl-4-oxo-1,4-dihydropyridin-3-yloxy)propanoic acid

    Compound Description: These compounds are synthesized from corresponding pyran-4-ones. [] Spectroscopic analyses, particularly 1H NMR, highlight the presence of hydrogen bonding between the carboxylic acid proton and the 4-oxo group of the heterocycle. [] This intramolecular interaction significantly influences their structural conformation. []

3-acetyl-8-allyl-6-methyl-2-phenylquinolin-4-yl acetate and (2RS)-2,8-dimethyl-4-phenyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one

    Compound Description: These two compounds, 3-acetyl-8-allyl-6-methyl-2-phenylquinolin-4-yl acetate and (2RS)-2,8-dimethyl-4-phenyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one, are unexpected products obtained during the reactions of 3-(2-allylanilino)-3-phenylacrylate esters with acetic anhydride and strong acids. [] The formation of these compounds involves diverse reactivity and rearrangements, including isomerization of the allyl group. [] Their structures were confirmed through spectroscopic and crystallographic methods, revealing unique features such as a close proximity between carbonyl oxygen atoms in 3-acetyl-8-allyl-6-methyl-2-phenylquinolin-4-yl acetate and a twisted half-chair conformation of the five-membered ring in (2RS)-2,8-dimethyl-4-phenyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one. []

1,8-Naphthyridine Derivatives

    Compound Description: This class of compounds features a 1,8-naphthyridine scaffold. [] Modifications at the 3rd position of this core, particularly with secondary amines, are known to impact their binding efficiency and potency towards adenosine receptors, specifically the A2A subtype. [] These derivatives are investigated for their potential as A2A receptor antagonists. []

Quinolin-8-yl 4-methyl-3-(piperidine-1-sulfonyl)benzoate (QMPSB), Quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate (QMMSB), Quinolin-8-yl 4-methyl-3-(piperidine-1-carbonyl)benzoate (QMPCB, SGT-11), Quinolin-8-yl 3-(4,4-difluoropiperidine-1-sulfonyl)-4-methylbenzoate (2F-QMPSB, QMDFPSB, SGT-13), Quinolin-8-yl 4-methyl-3-[(propan-2-yl)sulfamoyl]benzoate (QMiPSB, SGT-46), and 3-(4,4-difluoropiperidine-1-sulfonyl)-4-methyl-N-(2-phenylpropan-2-yl)benzamide (SGT-233)

    Compound Description: This group comprises six compounds: quinolin-8-yl 4-methyl-3-(piperidine-1-sulfonyl)benzoate (QMPSB), quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate (QMMSB), quinolin-8-yl 4-methyl-3-(piperidine-1-carbonyl)benzoate (QMPCB, SGT-11), quinolin-8-yl 3-(4,4-difluoropiperidine-1-sulfonyl)-4-methylbenzoate (2F-QMPSB, QMDFPSB, SGT-13), quinolin-8-yl 4-methyl-3-[(propan-2-yl)sulfamoyl]benzoate (QMiPSB, SGT-46), and 3-(4,4-difluoropiperidine-1-sulfonyl)-4-methyl-N-(2-phenylpropan-2-yl)benzamide (SGT-233). [] These compounds are categorized as synthetic cannabinoid receptor agonists (SCRAs) and are structurally related through their sulfamoyl benzoate, sulfamoyl benzamide, and N-benzoylpiperidine based structures. [] Their analytical profiles are crucial for forensic and clinical investigations due to their emergence as new psychoactive substances (NPS). []

1-Methyl-6-phenyl-5,6-dihydropyrazolo[3,4-b:3',4'-d]pyridin-4(1H)-one Derivatives

    Compound Description: This series of compounds is based on the 5,6-dihydro-dipyrazolo[3,4-b:3',4'-d]pyridin-4(1H)-on parent structure. [] These derivatives were synthesized as potential A3 adenosine receptor antagonists, highlighting the exploration of heterocyclic compounds for therapeutic purposes. []

2-[4-(5-Methyl-1H-imidazol-4-yl)-piperidin-1-yl]-4,5-dihydro-imidazo[4,5,1-i,j]quinolin-6-one (BYK49187), 2-(4-pyridin-2-yl-phenyl)-4,5-dihydro-imidazo[4,5,1-i,j]quinolin-6-one (BYK236864), 6-chloro-8-hydroxy-2,3-dimethyl-imidazo-[1,2-α]-pyridine (BYK20370), and 4-(1-methyl-1H-pyrrol-2-ylmethylene)-4H-isoquinolin-1,3-dione (BYK204165)

    Compound Description: This group consists of four distinct compounds: 2-[4-(5-Methyl-1H-imidazol-4-yl)-piperidin-1-yl]-4,5-dihydro-imidazo[4,5,1-i,j]quinolin-6-one (BYK49187), 2-(4-pyridin-2-yl-phenyl)-4,5-dihydro-imidazo[4,5,1-i,j]quinolin-6-one (BYK236864), 6-chloro-8-hydroxy-2,3-dimethyl-imidazo-[1,2-α]-pyridine (BYK20370), and 4-(1-methyl-1H-pyrrol-2-ylmethylene)-4H-isoquinolin-1,3-dione (BYK204165). [] These compounds were identified and investigated for their inhibitory activity against the poly(ADP-ribose) polymerase (PARP) enzyme. [] They displayed varying potencies and selectivities for PARP-1 and PARP-2. []

[18F]FE@SUPPY (5-(2-[18F]fluoroethyl)2,4-diethyl-3-(ethylsulfanylcarbonyl)-6-phenylpyridine-5-carboxylate), [11C]Me@APPI (1-(3-([11C]methyl amino)-1-phenylpropyl)-3-phenyl-1H-benzo[d]imidazol-2(3H)-one), [18F]FE@SNAP (2-[18F]fluoroethyl3-((3-(4-(3-acetamidophenyl)piperidin-1-yl) propyl)carbamoyl)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) and [carbonyl-11C]WAY100635 (N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N-(pyridin-2-yl)-cyclohexane[11C]carboxamide)

    Compound Description: This group encompasses four Positron-Emissions-Tomographie (PET) tracers: [18F]FE@SUPPY, [11C]Me@APPI, [18F]FE@SNAP, and [carbonyl-11C]WAY100635. [] These tracers are designed for in vivo imaging and their metabolic stability is crucial for accurate quantification. [] Their metabolic properties were evaluated using various in vitro and in vivo methods. []

4-(4-{[2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (Compound 1)

    Compound Description: Compound 1, with its complex structure including a pyrrolo[2,3-b]pyridine moiety, is recognized for its apoptosis-inducing properties. [] Different crystalline forms, including anhydrates, hydrates, solvates, and various salt forms, have been developed and characterized. [] This compound demonstrates inhibitory activity against anti-apoptotic proteins of the Bcl-2 family, highlighting its potential as a target for anticancer therapies. []

Ethyl 3-[amino]propanoate

    Compound Description: This compound, ethyl 3-[amino]propanoate, is a key intermediate in the synthesis of dabigatran etexilate. [] Its structure features a benzimidazole core, a pyridine ring, and an ethyl propanoate group. [] The synthesis involves a multi-step process including coupling reactions and reduction steps. []

N,N-dimethyl-3-((pyridin-2-ylmethylene)amino)propan-1-amine (L1), N,N-dimethyl-3-((quinolin-2-ylmethylene)amino)propan-1-amine (L2), and N-(3-(methylthio)propyl)-1-(pyridin-2-yl)methanimine (L3), N-methyl-N-(3-((pyridin-2-ylmethylene)amino)propyl)aniline (L4) and N-(3-methoxypropyl)-1-(pyridin-2-yl)methanimine (L5)

    Compound Description: This group consists of five ligands: N,N-dimethyl-3-((pyridin-2-ylmethylene)amino)propan-1-amine (L1), N,N-dimethyl-3-((quinolin-2-ylmethylene)amino)propan-1-amine (L2), N-(3-(methylthio)propyl)-1-(pyridin-2-yl)methanimine (L3), N-methyl-N-(3-((pyridin-2-ylmethylene)amino)propyl)aniline (L4), and N-(3-methoxypropyl)-1-(pyridin-2-yl)methanimine (L5). [] These ligands coordinate to palladium, forming complexes with different geometries depending on the functional group substitution on the nitrogen of the imine moiety. [] These complexes exhibit varying catalytic activities in the polymerization of methyl methacrylate. []

Properties

CAS Number

2034500-66-6

Product Name

1-methyl-3-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one

IUPAC Name

1-methyl-3-(3-quinolin-2-yloxypyrrolidine-1-carbonyl)pyridin-2-one

Molecular Formula

C20H19N3O3

Molecular Weight

349.39

InChI

InChI=1S/C20H19N3O3/c1-22-11-4-6-16(19(22)24)20(25)23-12-10-15(13-23)26-18-9-8-14-5-2-3-7-17(14)21-18/h2-9,11,15H,10,12-13H2,1H3

InChI Key

PUUJYANRDZSUMV-UHFFFAOYSA-N

SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.